1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one
Description
Contextualization of 1,4-Diazepane Scaffolds in Modern Chemical Biology
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a recognized "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the development of ligands that can interact with a variety of biological targets. The inherent conformational flexibility of the diazepane ring allows for the precise spatial orientation of substituents, enabling tailored interactions with the binding sites of proteins.
This structural motif is a core component of numerous biologically active compounds, including those with antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. researchgate.netnih.gov The success of benzodiazepines, which feature a fused benzene (B151609) and diazepine (B8756704) ring, has historically highlighted the therapeutic potential of this heterocyclic system. jocpr.com Modern research continues to explore non-benzodiazepine diazepane derivatives to identify novel compounds with improved efficacy and selectivity.
Significance of Investigating 1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one: A Research Rationale
The investigation into this compound is driven by the need to understand how specific N-acyl substitutions on the 1,4-diazepane core influence its biological activity. The "2-ethylbutan-1-one" moiety introduces a specific set of steric and electronic properties to the diazepane scaffold. The rationale for studying this particular compound is multifaceted:
Exploring Structure-Activity Relationships (SAR): By systematically modifying the acyl group attached to the diazepane nitrogen, researchers can elucidate how changes in size, shape, and lipophilicity affect the compound's interaction with biological targets. The 2-ethylbutyl group provides a moderately sized, branched alkyl substituent that can be compared with other N-acyl derivatives to build comprehensive SAR models.
Probing Novel Biological Targets: While the broader class of diazepanes is known to interact with central nervous system receptors, the specific substitution pattern of this compound may confer affinity for new or less-explored biological targets.
Developing New Synthetic Methodologies: The synthesis of N-acylated diazepanes like the title compound can drive the development of novel and efficient synthetic routes for this class of molecules. mdpi.com
Overview of Prior Research on Related Diazepane-Containing Compounds
While specific research on this compound is limited, a considerable body of work exists on related N-substituted and N-acylated diazepane derivatives. This prior research provides a valuable context for understanding the potential properties of the title compound.
For instance, studies on N,N'-disubstituted homopiperazine (B121016) (1,4-diazepane) derivatives have demonstrated their ability to interact with N-methyl-D-aspartate (NMDA) receptors. nih.gov One study synthesized a series of N,N'-bis(aminoacyl)homopiperazines and found that they exhibited polyamine-like actions, enhancing [3H]MK-801 binding to NMDA receptors. nih.gov This suggests that the N-acyl functionality can be crucial for modulating the activity of these compounds at important neurological targets.
Furthermore, research into other N-acylated cyclic amines, such as piperazines, has shown that the nature of the acyl group significantly impacts biological activity. For example, a study on N-acyl-N-phenylpiperazines identified them as inhibitors of Excitatory Amino Acid Transporters (EAATs), with the potency and selectivity being highly dependent on the structure of the acyl substituent.
Computational studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed that these molecules can adopt a low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation, which is believed to mimic the bioactive conformation. nih.gov This highlights the importance of conformational analysis in understanding the biological activity of substituted diazepanes.
The table below summarizes the biological activities of some representative N-acylated diazepane and related cyclic amine derivatives, providing a comparative framework for the potential activity of this compound.
| Compound Class | Specific Derivative(s) | Biological Activity | Reference |
| N,N'-disubstituted homopiperazines | N,N'-bis(2-aminoacetyl)homopiperazine | NMDA receptor modulation | nih.gov |
| N-acyl-N-phenylpiperazines | (±)-exo-N-(bicyclo[2.2.1]hept-2-yl)-1-(3-(trifluoromethyl)phenyl)piperazine-2-carboxamide | EAAT inhibition | |
| N,N-disubstituted-1,4-diazepanes | Various derivatives | Orexin receptor antagonism | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-ethylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-10(4-2)11(14)13-8-5-6-12-7-9-13/h10,12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAYRHMWBRUBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 1,4 Diazepan 1 Yl 2 Ethylbutan 1 One and Its Derivatives
Retrosynthetic Analysis of 1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ajrconline.orgajrconline.org For this compound, the primary disconnection is at the amide bond, separating the 1,4-diazepane ring from the 2-ethylbutanoyl group. This leads to two key synthons: the 1,4-diazepane nucleus and a 2-ethylbutanoyl synthon (such as 2-ethylbutanoyl chloride).
Further disconnection of the 1,4-diazepane ring itself suggests various strategies. A common approach involves breaking the two C-N bonds, leading back to a C3 and a C2 dielectrophile and a diamine, or a C3 electrophile and a C2 diamine. This highlights the importance of cyclization reactions in forming the seven-membered ring.
Formation of the 1,4-Diazepane Core Ring System
The synthesis of the 1,4-diazepane ring is a cornerstone of this process. Various methodologies have been developed to construct this seven-membered nitrogen heterocycle.
Cyclization reactions are fundamental to forming the 1,4-diazepane core. These reactions often involve the condensation of diamines with suitable dielectrophiles. ijpcbs.com For instance, the reaction of a 1,2-diamine with a 1,3-dihalopropane or a related α,β-unsaturated carbonyl compound can lead to the formation of the diazepine (B8756704) ring system. ijpcbs.com The efficiency of these cyclization reactions can be influenced by factors such as reaction conditions and the nature of the substrates. Intramolecular conjugate displacement is another strategy for forming seven-membered heterocycles containing nitrogen. acs.org The cyclization of nitrogen-centered radicals also presents a powerful method for synthesizing a wide array of nitrogen heterocycles. organicreactions.org
A step- and atom-economical protocol for synthesizing 1,4-diazepanes involves a domino process that starts from simple materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org This method proceeds through the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. acs.org
Transition metal catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including diazepanes. mdpi.com Palladium-catalyzed reactions, for example, have been extensively used for C-N bond formation in the synthesis of benzodiazepine (B76468) derivatives, which are structurally related to 1,4-diazepanes. mdpi.com These methods often offer mild reaction conditions and broad functional group tolerance. mdpi.com Nickel-catalyzed C-H cyclization has also been employed for the construction of seven-membered rings in tricyclic imidazole (B134444) systems, showcasing the potential of this approach for diazepane synthesis as well. nih.gov
| Catalyst System | Reaction Type | Key Features |
| Pd(OAc)₂ / BINAP | Intramolecular Buchwald-Hartwig amination | Forms tricyclic dibenzo[b,e] ijpcbs.comresearchgate.netdiazepinones. mdpi.com |
| CuI / N,N-dimethylglycine | Intramolecular cross-coupling | Synthesizes azetidine-fused 1,4-diazepine derivatives. mdpi.com |
| Ni(cod)₂ / ANIPE·HCl / AlMe₃ | C-H cyclization | Constructs tricyclic imidazoles with a 7-membered ring. nih.gov |
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. researchgate.net The Ugi four-component reaction (Ugi-4CR), for instance, has been successfully employed in the synthesis of 1,4-benzodiazepine (B1214927) scaffolds. nih.govacs.org In a typical sequence, an amine, a carboxylic acid, an isocyanide, and a carbonyl compound react to form a complex intermediate, which can then undergo further reactions, such as intramolecular cyclization, to yield the desired heterocyclic core. nih.gov This strategy allows for the rapid generation of diverse libraries of diazepine derivatives. acs.org
Introduction of the 2-ethylbutan-1-one Moiety
Once the 1,4-diazepane ring is synthesized, the final step is the introduction of the 2-ethylbutan-1-one group.
The most direct method for attaching the 2-ethylbutan-1-one moiety is through an acylation reaction on one of the nitrogen atoms of the 1,4-diazepane ring. This can be achieved by reacting the diazepane with an activated form of 2-ethylbutanoic acid, such as 2-ethylbutanoyl chloride or 2-ethylbutanoic anhydride, in the presence of a base to neutralize the acid byproduct. The reactivity of the two nitrogen atoms in the 1,4-diazepane ring may differ, potentially allowing for selective mono-acylation. If both nitrogens are acylated, purification techniques would be necessary to isolate the desired mono-acylated product. The acylation of benzodiazepines and related thieno-diazepines has been shown to occur at the nitrogen atoms, indicating the feasibility of this approach. rsc.org
| Acylating Agent | Reaction Conditions | Product Type |
| Acid Anhydrides | Varies | Fused 7-substituted 1-acyl-1,2-diazepines rsc.org |
| Methyl Chloroformate | Reflux in Acetonitrile | 2-chloroethyl-substituted 1,3,4,5-tetrahydro-2H-benzo[e] ijpcbs.comresearchgate.netdiazepin-2-one nih.gov |
Stereoselective Synthesis of the 2-ethylbutan-1-one Side Chain
Achieving stereochemical control in the 2-ethylbutan-1-one side chain is crucial for investigating the pharmacological activity of enantiomerically pure analogs. The asymmetric synthesis of α-branched ketones, such as the 2-ethylbutan-1-one fragment, can be approached through several modern synthetic methodologies.
One prominent strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed.
Another powerful approach is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Chiral phosphoric acids, for instance, have been successfully employed in the direct asymmetric amination of α-substituted cyclic ketones, yielding products with a nitrogen-containing quaternary stereocenter in high yields and excellent enantioselectivities. acs.org This methodology could potentially be adapted for the synthesis of precursors to the 2-ethylbutan-1-one side chain. Enol catalysis with chiral phosphoric acids has also been demonstrated for the asymmetric α-amination of α-branched cyclic ketones. thieme-connect.com
Furthermore, methods for the kinetic resolution of racemic ketones can be employed to separate enantiomers. acs.orgacs.org This can be achieved through the formation of chiral acetals or by enzymatic resolution.
Recent advancements in radical polar crossover reactions of vinyl boron ate complexes have provided a transition-metal-free process for preparing α-chiral ketones with excellent enantiopurity. nih.gov This method involves a radical-induced stereospecific 1,2-migration of a chiral secondary alkyl group.
The enantiomeric purity of the resulting products is typically determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC). phenomenex.com
Chemical Modification and Derivatization of this compound
The structural diversity of analogs of this compound can be expanded through various chemical modifications. These modifications are aimed at probing the impact of different substituents and conformational constraints on the molecule's biological activity.
The secondary amine at the N4 position of the 1,4-diazepane ring offers a prime site for chemical modification. N-substitution reactions can be employed to introduce a wide array of functional groups, thereby altering the steric and electronic properties of the molecule.
A common method for N-substitution is reductive amination (also known as reductive alkylation). wikipedia.orglibretexts.org This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being mild and selective options. organic-chemistry.orgacs.orgchemistrysteps.com This method is highly versatile and tolerates a range of functional groups. organic-chemistry.org
Alkylation reactions using alkyl halides or other electrophiles can also be used for N-substitution, though regioselectivity can sometimes be a challenge. Solid-phase synthesis techniques have been developed for the regioselective alkylation at the N4 position of related 3-oxo-1,4-benzodiazepine templates. nih.gov
The table below summarizes some potential N4-modifications and the synthetic methods that could be employed.
| N4-Substituent | Potential Synthetic Method | Reagents |
| Alkyl groups | Reductive Amination | Aldehyde/Ketone, Sodium Triacetoxyborohydride |
| Aryl groups | Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base |
| Acyl groups | Acylation | Acyl Chloride or Anhydride, Base |
| Sulfonyl groups | Sulfonylation | Sulfonyl Chloride, Base |
The carbonyl group of the butanone side chain is another key site for chemical modification. A variety of functional group transformations can be performed to introduce new functionalities and explore their impact on biological activity.
Reduction of the ketone to a secondary alcohol is a common transformation. libretexts.org This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.mencert.nic.inchemguide.co.uk The choice of reducing agent can influence the stereochemical outcome of the reaction, and enantioselective reductions can be achieved using chiral reducing agents or catalysts. wikipedia.org
The ketone can also be converted to other functional groups through reactions such as:
Reductive amination: As mentioned previously, this can be used to introduce an amine group. wikipedia.orglibretexts.org
Wittig reaction: To form an alkene.
Grignard reaction: To introduce a new carbon-carbon bond and form a tertiary alcohol.
The table below illustrates some possible transformations of the butanone side chain.
| Target Functional Group | Reaction Type | Key Reagents |
| Secondary Alcohol | Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) |
| Amine | Reductive Amination | Ammonia or Primary/Secondary Amine, Reducing Agent |
| Alkene | Wittig Reaction | Phosphonium Ylide |
| Tertiary Alcohol | Grignard Reaction | Grignard Reagent (e.g., CH₃MgBr) |
To investigate the bioactive conformation of this compound, conformationally restricted analogs can be synthesized. By limiting the number of accessible conformations, it is possible to gain insights into the spatial arrangement of key functional groups required for biological activity.
One approach to introduce conformational constraints is the synthesis of bridged diazepane derivatives . mdpi.comnih.govresearchgate.net This can be achieved by introducing a new ring system that spans across the diazepane core. For example, intramolecular cyclization reactions can be employed to form bicyclic structures.
Another strategy is the introduction of rigidifying elements, such as double bonds or aromatic rings, into the diazepane ring or its substituents. The design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes have been explored as potent orexin (B13118510) receptor antagonists, providing a framework for similar strategies. nih.gov
Prodrug and bioconjugate strategies can be employed to improve the pharmacokinetic and pharmacodynamic properties of this compound.
Prodrugs are inactive or less active precursors that are converted to the active drug in the body through enzymatic or chemical transformation. For amine-containing compounds, several prodrug strategies have been developed. semanticscholar.orgnih.govresearchgate.net These often involve the formation of amides, carbamates, or N-Mannich bases that can be cleaved in vivo to release the parent amine. nih.gov Cyclization-activated prodrugs represent another sophisticated approach, where an intramolecular cyclization reaction triggers the release of the active drug. nih.govmdpi.com
Bioconjugation involves linking the drug molecule to a larger biomolecule, such as a peptide, antibody, or polymer. This can be used to target the drug to specific tissues or cells, prolong its circulation time, or reduce its toxicity.
Purification and Characterization Techniques for Novel Analogs
The synthesis of novel analogs of this compound necessitates robust purification and characterization techniques to ensure the identity and purity of the compounds.
Purification of the synthesized analogs is typically achieved using a combination of chromatographic and other separation techniques. moravek.comwikipedia.org
Chromatography: This is a cornerstone of purification in organic synthesis. moravek.com Techniques such as flash column chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are commonly used to separate the desired product from unreacted starting materials, reagents, and byproducts. jocpr.com
Crystallization: This technique can be highly effective for obtaining compounds in a very pure form. wikipedia.org
Distillation: For volatile compounds, distillation can be an effective purification method. moravek.comwikipedia.org
Solid-Phase Extraction (SPE): SPE is often used for sample cleanup and pre-concentration. jocpr.com
Characterization of the purified analogs involves the use of various spectroscopic and analytical methods to confirm their structure and assess their purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure of the synthesized compounds.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. americanpharmaceuticalreview.com
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. Chiral HPLC is specifically used to determine the enantiomeric excess of stereoselective synthesis products. phenomenex.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.
Elemental Analysis: This technique determines the elemental composition of the compound, providing further confirmation of its identity.
The table below summarizes the key techniques used for purification and characterization.
| Technique | Purpose |
| Purification | |
| Flash Column Chromatography | Primary purification of reaction mixtures |
| High-Performance Liquid Chromatography (HPLC) | High-resolution purification |
| Crystallization | Obtaining highly pure solid compounds |
| Characterization | |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric excess determination |
| Infrared (IR) Spectroscopy | Functional group identification |
Computational Chemistry and Molecular Modeling of 1 1,4 Diazepan 1 Yl 2 Ethylbutan 1 One
Conformational Landscape Analysis and Preferred Geometries
The three-dimensional structure of a molecule is intrinsically linked to its biological function. Conformational analysis is a computational method used to identify the stable, low-energy arrangements (conformers) a molecule can adopt. For 1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one, this analysis is crucial as the flexible seven-membered diazepane ring and the ethylbutanoyl side chain can exist in numerous spatial orientations.
Studies on related N,N-disubstituted-1,4-diazepane antagonists have shown that these molecules can adopt unexpected low-energy conformations, often characterized by a twist-boat ring structure. nih.gov Computational methods, such as potential energy surface (PES) scanning, are employed to systematically rotate the molecule's rotatable bonds. Quantum mechanical (QM) or molecular mechanics (MM) calculations are then used to determine the energy of each resulting conformation. The results of such an analysis would reveal the most energetically favorable geometries of this compound, which are presumed to be the most likely to bind to a biological target. For instance, a computational analysis of diazepam, a related benzodiazepine (B76468), has been used to calculate its potential energy and refine its structure, identifying the most feasible conformation for receptor interaction. researchgate.net
Table 1: Illustrative Conformational Energy Profile
| Conformer ID | Dihedral Angle (τ1, °) | Dihedral Angle (τ2, °) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| C1 | 65.4 | 178.2 | 0.00 | 45.2 |
| C2 | -68.1 | 179.1 | 0.25 | 28.9 |
| C3 | 175.3 | -60.5 | 1.50 | 15.7 |
Note: This table is illustrative. τ1 and τ2 represent key rotatable bonds in the molecule. The data shows hypothetical low-energy conformers and their predicted populations at equilibrium.
Quantitative Structure-Activity Relationship (QSAR) Studies on Diazepane Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are essential for predicting the activity of new molecules and for optimizing lead compounds. For the diazepane class, QSAR studies have been successfully used to understand the structural requirements for activity at various receptors. nih.govniscpr.res.in
A QSAR study involving this compound would begin by generating a dataset of structurally similar diazepane derivatives with known biological activities. For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape) would be calculated. researchgate.net Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation linking these descriptors to the biological activity. nih.govniscpr.res.in The resulting model can highlight key molecular features, such as the importance of the carbonyl group or the lipophilicity of substituents, that contribute to the desired biological effect. blogspot.com
Table 2: Example QSAR Model for a Hypothetical Series of Diazepane Derivatives
| Descriptor | Coefficient | Description | Contribution |
|---|---|---|---|
| logP | 0.45 | Logarithm of the octanol-water partition coefficient | Positive (higher lipophilicity increases activity) |
| TPSA | -0.12 | Topological Polar Surface Area | Negative (higher polarity decreases activity) |
| MR_sub | 0.21 | Molar Refractivity of a key substituent | Positive (larger, more polarizable groups increase activity) |
Note: This table represents a hypothetical QSAR model equation: Activity = 0.45(logP) - 0.12(TPSA) + 0.21(MR_sub) - 0.33(H-donors) + C. Such models are used to predict the activity of novel compounds like this compound.
Molecular Docking Simulations with Established and Predicted Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor recognition. Given that many diazepine (B8756704) derivatives interact with the central nervous system, particularly GABA-A receptors, these would be primary targets for docking studies with this compound. nih.govnih.gov
The process involves placing the 3D structure of the ligand into the binding site of the protein. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for numerous possible poses. cosmosscholars.com The results can reveal crucial interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For example, docking studies on other 1,4-diazepine derivatives have identified key interactions with residues like TYR 448 in target enzymes. nih.gov These simulations would help predict whether this compound is likely to bind to known diazepine targets and in what orientation.
Table 3: Illustrative Molecular Docking Results against Potential Targets
| Target Protein (PDB ID) | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| GABA-A Receptor (e.g., 6HUP) | Benzodiazepine Site | -8.5 | HIS101, TYR159, PHE77 |
| NS5B Polymerase (e.g., 4WTC) | Allosteric Site II | -7.2 | TYR448, SER368 |
Note: This table provides hypothetical docking scores and interacting residues for this compound against known targets for related compounds. Lower scores indicate potentially stronger binding affinity.
Molecular Dynamics Simulations to Probe Ligand-Target Recognition and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. nih.gov
Following a docking study, the most promising complex of this compound and its target protein would be subjected to MD simulations. nih.gov By analyzing the trajectory of the simulation, one can calculate metrics like the root-mean-square deviation (RMSD) to assess the stability of the ligand in the binding pocket. These simulations can confirm the persistence of key interactions identified in docking and reveal conformational changes in the protein upon ligand binding, providing a more accurate estimation of the binding free energy. rsc.org
Ligand-Based and Structure-Based Pharmacophore Modeling
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model can be generated in two ways:
Ligand-based: This approach is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and extracting their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). nih.gov
Structure-based: When the crystal structure of the target protein is available, a pharmacophore can be derived directly from the key interaction points within its binding site. nih.gov
For this compound, a pharmacophore model could be developed based on known active diazepane derivatives. This model would serve as a 3D query to screen large chemical databases for other potentially active compounds or to guide the design of new derivatives with improved activity. nih.gov
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties using Computational Methods
A compound's therapeutic potential depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Computational models are widely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable drug-like characteristics. nih.govnih.gov
For this compound, various in silico tools can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are typically based on the molecule's structural features and physicochemical properties, often guided by rules like Lipinski's Rule of Five. nih.gov
Table 4: Predicted In Silico ADME Profile
| Property | Predicted Value | Acceptable Range | Interpretation |
|---|---|---|---|
| Molecular Weight | 226.33 g/mol | < 500 | Favorable |
| logP | 1.85 | < 5 | Favorable |
| H-Bond Donors | 1 | < 5 | Favorable |
| H-Bond Acceptors | 2 | < 10 | Favorable |
| TPSA | 32.4 Ų | < 140 Ų | Good cell permeability predicted |
Note: This table presents hypothetical ADME properties for this compound calculated using standard computational models. These values suggest the compound has drug-like characteristics.
Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction
Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing computational drug discovery. nih.govresearchgate.net These technologies can analyze vast and complex datasets to build highly predictive models for a range of applications, from QSAR and ADME prediction to de novo drug design. nih.gov
In the context of this compound, ML algorithms like random forests or deep neural networks could be used to develop more sophisticated QSAR and ADME models than traditional statistical methods. nih.govyoutube.com Furthermore, generative AI models could be employed to design novel diazepane derivatives with optimized properties. By learning from existing chemical and biological data, these models can propose new structures that are predicted to have high activity and favorable pharmacokinetics, accelerating the design-synthesis-test cycle. ijhespub.org
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Preclinical Biological Evaluation of 1 1,4 Diazepan 1 Yl 2 Ethylbutan 1 One and Its Analogs
In Vivo Efficacy Studies in Preclinical Animal Models
Central Nervous System (CNS) Activity Assessment (e.g., anxiolytic, analgesic, sedative properties)
Currently, there is a lack of specific published research directly investigating the anxiolytic, analgesic, or sedative properties of 1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one. The broader class of compounds containing the 1,4-diazepane nucleus has been a subject of interest in medicinal chemistry for their potential CNS effects. For instance, various benzodiazepines, which feature a related diazepine (B8756704) ring, are well-established as anxiolytic and sedative agents. mdpi.comnih.gov These compounds typically exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A receptor. drugbank.com However, without direct experimental data on this compound, any potential CNS activity remains speculative and requires dedicated preclinical evaluation.
Evaluation in Models of Inflammation and Pain
The potential anti-inflammatory and analgesic effects of this compound are yet to be specifically reported in the scientific literature. Research into analogous structures offers some direction for future studies. For example, certain novel pyrrolizidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, demonstrating the potential for heterocyclic compounds to interact with inflammatory pathways. Additionally, studies on other structurally distinct compounds have shown that targeting pathways involved in oxidative stress and pro-inflammatory protein expression can be an effective strategy for attenuating neuropathic pain. nih.gov Future research could explore whether this compound exhibits similar mechanisms of action in established preclinical models of inflammation and pain.
Assessment in Metabolic or Endocrine Disease Models
To date, no studies have been published that specifically assess the effects of this compound in preclinical models of metabolic or endocrine diseases. The broader field of drug discovery for metabolic disorders is actively exploring novel chemical entities. For instance, the development of endothelin receptor antagonists has been a focus for cardiovascular and renal diseases, with some benzo nih.govdoi.orgdiazepin-2-one derivatives showing potent activity. nih.gov While structurally different, this highlights the therapeutic potential of diazepine-containing scaffolds. Whether this compound possesses any activity in metabolic or endocrine pathways is a question that remains to be addressed through targeted preclinical screening.
Behavioral Pharmacology Assessments
Specific behavioral pharmacology assessments of this compound have not been documented in the available scientific literature. Behavioral pharmacology studies are crucial for understanding the in vivo effects of a compound on the whole organism. Such assessments would typically involve a battery of tests to evaluate parameters like locomotor activity, anxiety-related behaviors (e.g., in an elevated plus maze), and cognitive function. For comparison, the behavioral pharmacology of diazepam, a well-known benzodiazepine (B76468), has been extensively studied and is characterized by its anxiolytic and sedative effects. nih.govnih.gov Future preclinical work on this compound would need to include comprehensive behavioral screening to characterize its pharmacological profile.
Exploration of Cellular and Molecular Mechanisms of Action
The cellular and molecular targets of this compound are currently unknown. Elucidating these mechanisms is a critical step in the preclinical evaluation process.
Investigation of Intracellular Signaling Pathways
There is no available data on the investigation of intracellular signaling pathways modulated by this compound. Future research in this area would likely involve a series of in vitro experiments using various cell lines to identify any effects on key signaling cascades, such as those involving protein kinases, G-protein coupled receptors, or ion channels. For instance, studies on other novel compounds have utilized techniques like Western blotting and reporter gene assays to dissect their impact on specific intracellular pathways.
Gene Expression and Proteomics Analysis
Gene expression and proteomics analyses have not yet been conducted for this compound. These powerful techniques are instrumental in providing an unbiased, global view of the cellular response to a new chemical entity. Transcriptomic analysis, often performed using microarray or RNA-sequencing, can reveal changes in gene expression levels, while proteomics, utilizing techniques like mass spectrometry, can identify alterations in protein expression and post-translational modifications. researchgate.netmdpi.com Such studies would be invaluable in generating hypotheses about the mechanism of action and potential biological effects of this compound.
Subcellular Localization Studies
Direct experimental studies determining the subcellular localization of this compound are not extensively available in current scientific literature. However, research into the broader class of 1,4-diazepan-1-yl derivatives provides valuable insights into their potential intracellular distribution and targets. The localization of these compounds within the cell is crucial for understanding their mechanism of action and pharmacological effects.
One of the primary mechanisms of action for many diazepan-containing compounds is the modulation of gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor. These receptors are ligand-gated ion channels located on the postsynaptic membrane of neurons. Therefore, a significant portion of the activity of these compounds is expected to be at the cell surface, where they interact with these receptors.
Recent preclinical investigations into novel analogs have begun to shed light on additional intracellular targets and localization patterns. For instance, studies on multitarget hybrid fasudil derivatives, which incorporate a 1,4-diazepan-1-yl moiety, have demonstrated that these analogs can influence intracellular signaling pathways that extend beyond the cell membrane.
A key finding from these studies is the ability of certain analogs to induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (NRF2). NRF2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under basal conditions, NRF2 is retained in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Upon activation by various stimuli, including certain small molecules, NRF2 dissociates from KEAP1 and translocates to the nucleus. In the nucleus, it binds to antioxidant response elements (AREs) in the promoter regions of its target genes, initiating their transcription.
The ability of a 1,4-diazepan-1-yl containing analog to promote the accumulation of NRF2 in the nucleus suggests that this class of compounds may have significant effects on gene expression related to cytoprotective and antioxidant functions. This finding points to a subcellular localization that includes not only the cytoplasm, where the initial interaction with the NRF2-KEAP1 complex would occur, but also the nucleus, the ultimate site of action for NRF2.
The detailed research findings on the subcellular distribution of an active analog are summarized in the interactive data table below.
| Compound Class | Analog Investigated | Cellular Compartment | Key Protein Target | Observed Effect |
| 1,4-Diazepan-1-yl Derivatives | Multitarget Hybrid Fasudil Derivative | Cytoplasm and Nucleus | NRF2 | Induction of NRF2 nuclear translocation |
This table highlights the dual subcellular localization observed for this class of compounds, acting at both the cytoplasmic and nuclear levels to exert their biological effects. Further research is necessary to determine if this compound itself exhibits a similar subcellular distribution and mechanism of action.
Structure Activity Relationship Sar Elucidation for 1 1,4 Diazepan 1 Yl 2 Ethylbutan 1 One Derivatives
Impact of Substitutions on the 1,4-Diazepane Ring System on Biological Activity
The 1,4-diazepane ring serves as a versatile scaffold, and modifications to this seven-membered heterocycle can significantly modulate the biological activity of the derivatives. The nature, size, and position of substituents on the diazepane ring can influence affinity for biological targets, selectivity, and pharmacokinetic properties.
Research on various 1,4-diazepane-based compounds has demonstrated that substitutions at the N4-position can have a profound impact. For instance, in a series of 1,4-diazepane derivatives investigated as amyloid beta (Aβ) aggregation inhibitors, N-alkylation at the N4-position led to a decrease in inhibitory activity against Aβ42. uwaterloo.ca However, these same modifications resulted in improved inhibition of Aβ40 aggregation. uwaterloo.ca This highlights how subtle changes to the diazepane ring can alter the selectivity profile of the compounds.
In a different context, studies on chiral 1,2,4-trisubstituted 1,4-diazepanes as σ1 receptor ligands revealed that a cyclohexylmethyl or a butyl group are the preferred substituents at the 4-position for high affinity. researchgate.net Furthermore, the introduction of a methyl group at the 2-position of the diazepane ring was found to contribute to high σ1 affinity. researchgate.net Interestingly, the stereochemistry at the 2-position did not appear to influence σ1 affinity, suggesting a degree of tolerance in the receptor's binding pocket for different spatial arrangements at this position. researchgate.net
The table below summarizes the observed effects of substitutions on the 1,4-diazepane ring in different classes of biologically active agents.
Table 1: Influence of 1,4-Diazepane Ring Substitutions on Biological Activity
| Substitution Position | Substituent | Compound Class | Observed Effect on Biological Activity | Reference |
| N4 | Alkyl groups | Aβ Aggregation Inhibitors | Decreased Aβ42 inhibition, increased Aβ40 inhibition | uwaterloo.ca |
| 4 | Cyclohexylmethyl, Butyl | σ1 Receptor Ligands | Preferred for high affinity | researchgate.net |
| 2 | Methyl | σ1 Receptor Ligands | Contributes to high affinity | researchgate.net |
| 2 | Varied stereochemistry | σ1 Receptor Ligands | No significant influence on affinity | researchgate.net |
These findings underscore the importance of a systematic exploration of substitutions on the 1,4-diazepane ring to fine-tune the desired biological response. The optimal substitution pattern is highly dependent on the specific biological target and the desired therapeutic outcome.
Role of the N1 Acyl Moiety on Potency and Selectivity
While direct SAR studies on the 2-ethylbutanoyl group in 1-(1,4-diazepan-1-yl)-2-ethylbutan-1-one are not extensively available in the public domain, general principles from related N-acyl derivatives of cyclic amines can provide valuable insights. The acyl group often engages in critical interactions, such as hydrogen bonding and hydrophobic interactions, within the receptor's binding pocket.
For instance, in the broader class of N-acylsulfonamides, the replacement of the N-acyl group with various bioisosteres has been shown to modulate physicochemical properties like acidity and lipophilicity, which in turn affect biological activity. nih.gov The length and branching of the N-acyl side chain in N-acyl-cordycepin derivatives have been demonstrated to impact their pharmacokinetic profiles, with an optimal chain length leading to increased bioavailability. researchgate.net
In the context of 1,4-benzodiazepines, a related class of compounds, the carbonyl group at the equivalent position is known to be a crucial hydrogen bond acceptor for receptor binding. nih.gov Alterations to the acyl group can therefore disrupt or enhance these vital interactions. The steric bulk of the acyl group is also a critical factor. For example, in some systems, increasing the size of the acyl group can lead to a decrease in activity due to steric hindrance within the binding site. Conversely, in other cases, a larger, more lipophilic acyl group may enhance binding through increased hydrophobic interactions.
The 2-ethylbutanoyl group presents a specific combination of moderate lipophilicity and steric bulk due to the branching at the alpha-carbon. This branching can influence the orientation of the molecule within the binding pocket and may be crucial for achieving a specific pharmacological effect.
Influence of the 2-ethyl Group on Pharmacological Profile
The 2-ethyl group on the butanoyl moiety of this compound is a key structural feature that can significantly impact the compound's pharmacological profile. This branched alkyl substituent influences several important parameters, including steric interactions with the receptor, metabolic stability, and lipophilicity.
The presence of the ethyl group at the second position of the butanoyl chain introduces a chiral center, meaning the compound can exist as two enantiomers. It is well-established in pharmacology that enantiomers can exhibit different potencies, efficacies, and even different types of biological activity due to the stereospecific nature of receptor binding sites. Therefore, the specific stereochemistry of the 2-ethyl group is likely a critical determinant of the molecule's activity.
From a steric perspective, the 2-ethyl group adds bulk near the N1-acyl linkage. This can have several consequences:
Receptor Fit: The ethyl group may fit into a specific hydrophobic pocket within the receptor, leading to enhanced binding affinity. Conversely, it could also create steric clashes that reduce affinity if the pocket is not accommodating.
Conformational Restriction: The presence of the ethyl group can restrict the rotation around the N-C bond of the acyl group, influencing the preferred conformation of the molecule and potentially pre-organizing it for optimal receptor binding.
The alkyl substitution can also affect the metabolic stability of the compound. The ethyl group may shield the adjacent carbonyl group from enzymatic hydrolysis, potentially leading to a longer duration of action.
While direct studies on the influence of the 2-ethyl group in this specific compound are limited, research on other classes of molecules has shown that alkyl substitutions can have a profound impact. For example, in a series of benzhydryl derivatives of piperazine, alkyl substitutions were found to significantly alter their pharmacological properties. nih.gov
Conformational Flexibility and Its Relationship to Receptor Interactions
The seven-membered 1,4-diazepane ring is inherently flexible and can adopt multiple low-energy conformations. This conformational flexibility is a critical aspect of the molecule's interaction with its biological target, as it allows the molecule to adapt its shape to fit optimally within the receptor's binding site.
Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have provided significant insights into the preferred conformations of this ring system. nih.gov Through a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling, it was determined that these derivatives often exist in a low-energy twist-boat conformation. nih.gov This conformation is characterized by an intramolecular π-stacking interaction, which can be a key feature for receptor binding. nih.gov The adoption of such a specific conformation suggests that the bioactive state of the molecule may be pre-organized in solution, reducing the entropic penalty upon binding to the receptor.
The ability of the this compound scaffold to adopt a specific low-energy conformation that is complementary to the receptor's binding site is likely a key determinant of its biological activity. Understanding the energetic landscape of these different conformations is crucial for designing derivatives with improved potency and selectivity.
Identification of Key Pharmacophoric Features for Desired Activity
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov Identifying the pharmacophoric features of this compound derivatives is essential for designing new compounds with enhanced or modified activities. Based on the structural components of the molecule and insights from related compounds, a putative pharmacophore model can be proposed.
The key pharmacophoric features likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the 2-ethylbutan-1-one moiety is a strong candidate for a hydrogen bond acceptor. In many receptor-ligand interactions, a carbonyl group plays a crucial role in anchoring the ligand through hydrogen bonding with donor groups on the receptor, such as the amide protons of the protein backbone or the side chains of amino acids like serine, threonine, or asparagine. nih.gov
A Basic Nitrogen Atom: The N4 nitrogen of the 1,4-diazepane ring is typically basic and can be protonated at physiological pH. This positively charged center can form an ionic interaction or a hydrogen bond with an acidic residue (e.g., aspartic acid, glutamic acid) in the receptor binding site.
Hydrophobic/Aliphatic Regions: The 2-ethyl group and the ethylene (B1197577) bridges of the diazepane ring provide hydrophobic regions that can engage in van der Waals interactions with nonpolar pockets in the receptor. The size and shape of these hydrophobic features are critical for optimal binding.
A Specific 3D Spatial Arrangement: The relative orientation of these features is crucial. The conformational flexibility of the diazepane ring allows these features to be positioned in a specific three-dimensional arrangement that is complementary to the binding site. The low-energy twist-boat conformation observed in related diazepane derivatives likely plays a role in defining this spatial arrangement. nih.gov
The development of a detailed pharmacophore model often relies on computational methods and the analysis of a set of active and inactive compounds. dergipark.org.tr Such a model can then be used for virtual screening of compound libraries to identify new potential lead structures or to guide the rational design of more potent and selective derivatives.
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of 1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one
Currently, there is no specific academic literature detailing the synthesis, properties, or biological activity of this compound. However, an understanding of its structure—a 1,4-diazepane ring acylated with a 2-ethylbutanoyl group—allows for a foundational synthesis based on established chemical principles. The 1,4-diazepane core is a recognized "privileged scaffold" in medicinal chemistry, known for its versatile structural qualities that make it an excellent template for developing new molecules. nih.gov
The synthesis of N-acylated diazepanes can typically be achieved through the condensation of a suitable diamine with a dicarbonyl compound, followed by reduction and subsequent acylation. In the case of this compound, a plausible synthetic route would involve the acylation of 1,4-diazepane with 2-ethylbutanoyl chloride or a related activated carboxylic acid derivative. Various synthetic methodologies have been developed for the construction of the 1,4-diazepine framework, some of which could be adapted for this specific compound. nih.govmdpi.com
Identified Gaps and Challenges in the Current Research Landscape
The most significant gap in the current research landscape is the complete lack of published data on this compound. This absence presents several challenges:
Lack of Established Synthesis and Characterization Data: Without published reports, researchers have no established protocols for the synthesis and purification of this compound, nor do they have access to spectroscopic data (e.g., NMR, IR, MS) for characterization and confirmation of its structure.
Unknown Physicochemical Properties: Fundamental properties such as solubility, stability, and lipophilicity are undetermined. This information is crucial for any further investigation into its potential applications.
Unexplored Biological Activity: The biological targets and pharmacological effects of this compound remain entirely unknown. The diazepine (B8756704) scaffold is known to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes. researchgate.net
No Toxicological Profile: The safety profile of the compound has not been evaluated, which is a critical prerequisite for its use in any biological system.
Advanced Methodological Innovations for Future Research
Future research into this compound would benefit from a range of advanced methodological innovations:
High-Throughput Synthesis and Screening: Automated synthesis platforms could be employed to generate a library of analogues of this compound, which could then be rapidly screened for biological activity using high-throughput screening (HTS) techniques.
Advanced Spectroscopic and Crystallographic Analysis: The definitive structural characterization of the compound and its potential conformers could be achieved using advanced NMR techniques and single-crystal X-ray diffraction.
Computational Modeling and Simulation: Molecular modeling and dynamics simulations could predict potential biological targets and binding modes, helping to guide experimental investigations.
Modern Analytical Techniques: For detection and quantification in biological matrices, advanced analytical methods such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry (HRMS) would be indispensable. oup.comnih.gov These techniques are crucial for studying novel psychoactive substances and can be applied to uncharacterized compounds. nih.govresearchgate.netcfsre.org
Potential Applications of this compound as Chemical Probes
A chemical probe is a small molecule used to study and manipulate a biological system. Given the versatility of the diazepine scaffold, this compound could be developed as a chemical probe. Its potential applications in this area include:
Ligand for Novel Receptors: The compound could be screened against a wide array of receptors to identify novel binding partners. Once a target is identified, the molecule could be used to probe the function of that receptor.
Tool for Target Validation: If the compound is found to selectively modulate the activity of a specific protein, it could be used as a tool to validate that protein as a potential drug target.
Development of Positron Emission Tomography (PET) Ligands: With appropriate radiolabeling, derivatives of this compound could potentially be developed as PET ligands for in vivo imaging of specific targets in the central nervous system or other tissues.
Broader Implications for the Discovery and Development of Diazepane-Based Research Compounds
The systematic investigation of uncharacterized molecules like this compound holds broader implications for the field of diazepane-based research. The diazepine ring system is a cornerstone in the development of therapeutic agents, with derivatives demonstrating a vast range of biological activities, including antipsychotic, anxiolytic, and anticancer properties. researchgate.netsemanticscholar.org
By synthesizing and characterizing novel diazepane derivatives, researchers can:
Expand the Known Chemical Space: The exploration of new substitution patterns on the diazepane core can lead to the discovery of compounds with novel pharmacological profiles.
Uncover New Structure-Activity Relationships (SAR): Studying how modifications to the acyl group and the diazepane ring affect biological activity can provide valuable insights for the rational design of new therapeutic agents.
Identify Novel Biological Targets: Screening novel diazepane libraries against a wide range of biological targets could lead to the identification of new therapeutic opportunities.
The study of seemingly obscure compounds is fundamental to the advancement of medicinal chemistry. While this compound is currently a scientific unknown, its investigation has the potential to yield valuable knowledge and contribute to the development of the next generation of diazepane-based research tools and therapeutics.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 1-(1,4-diazepan-1-yl)-2-ethylbutan-1-one, and how are reaction efficiencies optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between 1,4-diazepane and 2-ethylbutan-1-one derivatives. Key steps include:
- Catalyst Selection : Use Lewis acids (e.g., BF₃·OEt₂) to enhance nucleophilic substitution efficiency .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is recommended for isolating the target compound, with purity validated via HPLC (≥98%) .
- Yield Optimization : Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) minimize side reactions like ketone oxidation .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the ethyl substituent (δ ~1.2–1.5 ppm for CH₃, δ ~2.4–2.8 ppm for CH₂ adjacent to the ketone) and diazepane ring protons (δ ~3.0–3.5 ppm) .
- IR Spectroscopy : Confirm the ketone carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and secondary amine (N-H) at ~3300 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak (C₁₁H₂₀N₂O⁺, calculated m/z 212.1525) .
Advanced Research Questions
Q. How does the steric and electronic profile of the 2-ethyl substituent influence this compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Steric Effects : The ethyl group increases steric hindrance, reducing reaction rates in bulky nucleophile systems (e.g., Grignard reagents). Compare kinetic data with unsubstituted analogs .
- Electronic Effects : Electron-donating ethyl groups stabilize the ketone via hyperconjugation, altering reactivity in reductions (e.g., NaBH₄ vs. LiAlH₄ selectivity) .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict nucleophilic attack sites .
Q. What strategies resolve contradictions in reported bioactivity data across studies, particularly regarding cytotoxicity or receptor binding?
- Methodological Answer :
- Experimental Replication : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature) to minimize variability .
- Structural Analog Analysis : Compare bioactivity with 1-(1,4-diazepan-1-yl)butan-1-one (lacking the ethyl group) to isolate substituent effects .
- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers in IC₅₀ or Ki values from published datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
